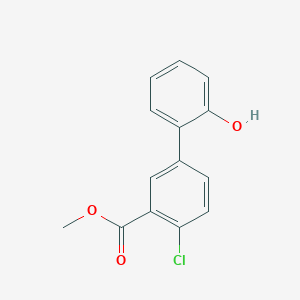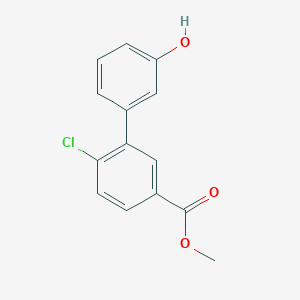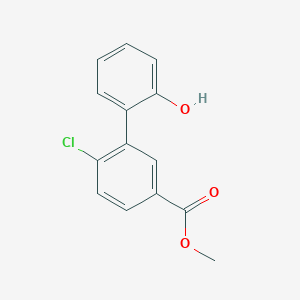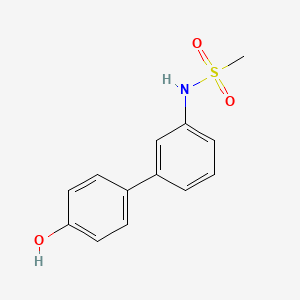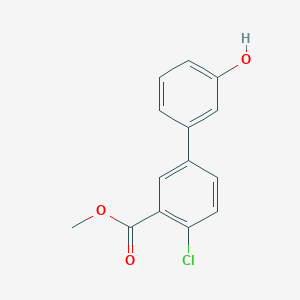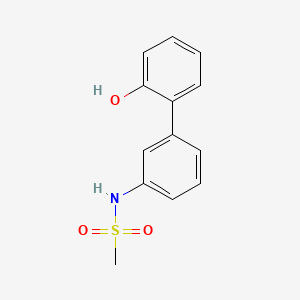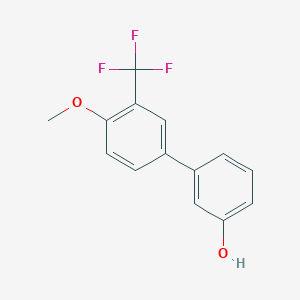
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% (3-PPCP) is a synthetic compound that has been of interest to scientists and researchers in recent years. It is a derivative of phenol, and has a wide range of applications in scientific research.
作用机制
The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% is not well understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing them from damaging cell membranes and cellular processes. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% may act as a chelator, binding to metals and preventing them from causing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress in cells, as well as to reduce the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce inflammation and to have anti-inflammatory effects. Finally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce the toxicity of environmental pollutants.
实验室实验的优点和局限性
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively stable and easy to synthesize, and it is also non-toxic and non-irritating. Additionally, it is relatively inexpensive to purchase. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in solutions, and it also has a relatively short shelf life.
未来方向
There are a variety of potential future directions for research on 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, research could be conducted to explore the potential applications of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in medical and therapeutic treatments.
合成方法
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 3-hydroxy-2-methylpyridine with trichloroacetyl chloride in the presence of a base, such as diethylamine. This reaction yields 3-chloro-2-methylpyridine, which is then reacted with phenol in the presence of a base to form 3-pyrrolidinylcarbonylphenol. Finally, this compound is treated with sodium hydroxide to form 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%.
科学研究应用
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of free radicals on cell membranes, as well as in studies of the effects of oxidative stress on cellular processes. It has also been used in studies of the effects of oxidative stress on the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in studies of the effects of environmental pollutants on human health.
属性
IUPAC Name |
[3-(3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)18-9-1-2-10-18/h3-8,11-12,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYJASMYNJCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683636 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-77-7 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


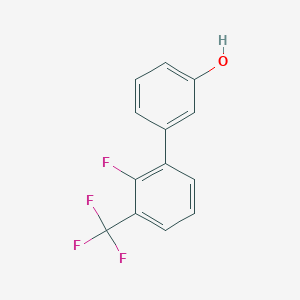
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
